molecular formula C6H11ClN2S B13860529 (Dimethyl-1,3-thiazol-4-yl)methanamine Hydrochloride

(Dimethyl-1,3-thiazol-4-yl)methanamine Hydrochloride

Cat. No.: B13860529
M. Wt: 178.68 g/mol
InChI Key: IUWOYZJCCBBOAO-UHFFFAOYSA-N
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Description

(Dimethyl-1,3-thiazol-4-yl)methanamine Hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethyl-1,3-thiazol-4-yl)methanamine Hydrochloride typically involves the reaction of dimethylamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or other separation techniques to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(Dimethyl-1,3-thiazol-4-yl)methanamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, or thiols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

(Dimethyl-1,3-thiazol-4-yl)methanamine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Dimethyl-1,3-thiazol-4-yl)methanamine Hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic heterocyclic compound with a similar ring structure.

    Imidazole: Another heterocyclic compound with nitrogen atoms in the ring.

    Oxazole: A heterocyclic compound with oxygen and nitrogen in the ring.

Uniqueness

(Dimethyl-1,3-thiazol-4-yl)methanamine Hydrochloride is unique due to its specific substitution pattern and the presence of the dimethylamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H11ClN2S

Molecular Weight

178.68 g/mol

IUPAC Name

(2,5-dimethyl-1,3-thiazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H10N2S.ClH/c1-4-6(3-7)8-5(2)9-4;/h3,7H2,1-2H3;1H

InChI Key

IUWOYZJCCBBOAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C)CN.Cl

Origin of Product

United States

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